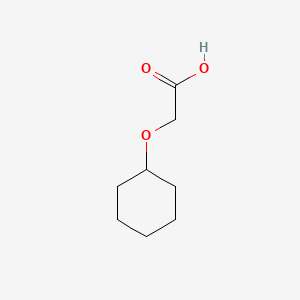

2-(Cyclohexyloxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLVMRZULJWHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222272 | |

| Record name | Cyclohexoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71995-54-5 | |

| Record name | Cyclohexoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071995545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Cyclohexyloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Cyclohexyloxy)acetic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Cyclohexyloxy)acetic acid

Foreword for the Modern Researcher

In the landscape of contemporary chemical synthesis and drug discovery, the strategic value of a molecule is often defined by its structural versatility and functional potential. This compound, a seemingly unassuming bifunctional molecule, embodies these principles. It possesses a unique combination of a reactive carboxylic acid, a stable ether linkage, and a lipophilic, conformationally flexible cyclohexyl ring.[1] This guide, prepared for the discerning scientist, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its chemical behavior, its synthesis, and its burgeoning role as a pivotal building block in the development of novel therapeutics. We will explore not just what this compound does, but why it does it, grounding our discussion in established chemical principles and validated experimental protocols.

Core Physicochemical and Structural Characteristics

A foundational understanding of a molecule's physical and chemical properties is paramount before its inclusion in any synthetic or biological workflow. This compound is a colorless to pale yellow liquid or a low-melting solid at ambient temperatures.[2] Its dual hydrophilic (carboxylic acid) and hydrophobic (cyclohexyl ring) nature dictates its solubility, rendering it sparingly soluble in water but readily soluble in polar organic solvents like alcohols and ethers.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₃ | [2][3] |

| Molecular Weight | 158.19 - 158.20 g/mol | [1][2] |

| CAS Number | 71995-54-5 | [1][3] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [2] |

| Boiling Point | ~305.8°C at 760 mmHg | [2][4] |

| Melting Point | Estimated range of 25-45°C | [2] |

| Density | ~1.09 g/cm³ | [4] |

| pKa | Estimated range of 4.0 - 4.5 | [2] |

| Solubility | Limited in water (~1-5 g/L); soluble in polar organic solvents | [2] |

| InChI Key | GOLVMRZULJWHGT-UHFFFAOYSA-N | [1] |

Synthetic Pathways: The Williamson Ether Synthesis

The most prevalent and reliable method for synthesizing this compound is the Williamson ether synthesis.[1] This classic S_N2 reaction is a cornerstone of organic chemistry, valued for its robustness in forming ether linkages.[5][6][7] The causality of this reaction hinges on the generation of a potent nucleophile, the cyclohexoxide ion, which then displaces a halide from an α-halo acid.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism.[6] The key steps are:

-

Deprotonation: A strong base, such as sodium hydroxide, deprotonates cyclohexanol to form the sodium cyclohexoxide. This step is crucial as the alkoxide is a significantly stronger nucleophile than the parent alcohol.

-

Nucleophilic Attack: The resulting cyclohexoxide ion performs a backside attack on the electrophilic carbon of a haloacetic acid, such as chloroacetic acid.[6]

-

Displacement: In a concerted step, the carbon-halogen bond breaks, displacing the halide ion (e.g., Cl⁻) and forming the new carbon-oxygen bond of the ether.[6]

Experimental Protocol: Synthesis via Williamson Reaction

This protocol describes a representative lab-scale synthesis.

Materials:

-

Cyclohexanol[4]

-

Sodium hydroxide (NaOH)[8]

-

Diethyl ether[8]

-

Hydrochloric acid (HCl), 6M[8]

-

Saturated sodium bicarbonate solution[8]

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanol in a suitable solvent like toluene.

-

Carefully add an equimolar amount of sodium hydroxide pellets or a concentrated aqueous solution. The mixture is heated to generate the sodium cyclohexoxide in situ.

-

In a separate vessel, dissolve chloroacetic acid in water.[8]

-

Slowly add the chloroacetic acid solution to the reaction mixture.

-

Heat the mixture to reflux (typically 90-100°C) for several hours to ensure the reaction goes to completion.[8]

-

After cooling to room temperature, dilute the mixture with water.

-

Transfer the mixture to a separatory funnel and acidify with 6M HCl until the solution is acidic to litmus paper. This protonates the carboxylate to form the desired carboxylic acid.[8]

-

Extract the aqueous layer with diethyl ether (3x).[8]

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.[8] Caution: Vent the separatory funnel frequently as CO₂ gas will be evolved.[8]

-

Re-acidify the bicarbonate washings to check for any product that may have been extracted and back-extract if necessary.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or crystallization.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow.

Spectroscopic Elucidation

Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[1]

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals. Protons on the cyclohexyl ring typically appear as a complex multiplet in the upfield region (δ 1.0-2.0 ppm).[1] The two protons of the methylene group adjacent to the ether oxygen (-O-CH₂-) are shifted downfield to approximately δ 4.1 ppm. The most downfield signal is the acidic proton of the carboxylic acid (-COOH), which is a broad singlet typically appearing above δ 10.0 ppm, its exact position being sensitive to solvent and concentration.[9]

-

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is highly deshielded, resonating around δ 176 ppm.[2] The methine carbon of the cyclohexyl ring attached to the ether oxygen appears at approximately δ 77 ppm, while the adjacent methylene carbon (-O-CH₂-) is found around δ 68 ppm.[2] The remaining carbons of the cyclohexyl ring are observed in the upfield region (δ 24-32 ppm).[2]

| ¹³C NMR Representative Data | |

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 176 |

| -O-C H₂- | 68 |

| Cyclohexyl C H-O | 77 |

| Other Cyclohexyl -CH₂- | 24 - 32 |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups.[2]

-

O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ is the hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[2][9]

-

C-H Stretch: Sharp peaks between 2850-2930 cm⁻¹ correspond to the C-H stretching vibrations of the cyclohexyl ring.[2]

-

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ indicates the carbonyl (C=O) stretch of the carboxylic acid.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern.[2]

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) of 158, corresponding to the molecular weight of the compound.[2]

-

Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of a water molecule, which would result in a fragment peak at m/z 140 (M⁺ - 18).[2] Another expected fragmentation is the loss of the carboxyl group, leading to other characteristic fragments.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its carboxylic acid group, while the ether linkage and cyclohexyl ring provide a stable and lipophilic scaffold.[1][2]

Reactions of the Carboxylic Acid Moiety

The carboxylic acid is a hub for a variety of transformations.[2]

-

Esterification: It readily reacts with alcohols in the presence of an acid catalyst to form esters.[1] This reaction is fundamental for creating derivatives with tailored properties, such as prodrugs or fragrance compounds.[2] The reaction is reversible, so driving the equilibrium towards the product is typically achieved by using an excess of the alcohol or by removing the water formed during the reaction.[1]

Caption: Mechanism of acid-catalyzed esterification.

-

Amidation: The carboxylic acid can be converted to its more reactive acyl chloride derivative, which then readily reacts with primary or secondary amines to form stable amide bonds.[1] This is a key reaction in peptide synthesis and the creation of many active pharmaceutical ingredients.

-

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid group to a primary alcohol, yielding 2-(cyclohexyloxy)ethanol.[1][10] This transformation provides access to a different class of derivatives.

Stability and Conformation

The ether linkage is generally stable under most reaction conditions, providing a robust connection between the two main structural motifs.[1] The cyclohexyl ring is not flat but exists in a rapid equilibrium between two chair conformations. This conformational flexibility can be a critical factor in how a drug molecule binds to its biological target, such as an enzyme's active site, potentially offering advantages over rigid aromatic systems.[1]

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry.

-

Lipophilicity Modifier: The non-aromatic cyclohexyl group significantly increases the lipophilicity (fat-solubility) of a molecule.[1] This is a crucial parameter in drug design, as it influences a drug's ability to cross biological membranes and can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Pharmaceutical Intermediate: It serves as a key starting material or intermediate in the synthesis of more complex molecules.[1] For example, derivatives of cyclohexyloxy-acetic acid have been explored as potent and selective inhibitors of diacylglycerol acyltransferase-1 (DGAT1), a target for the treatment of obesity and type 2 diabetes. In these studies, modifications to the core structure were made to improve metabolic stability and safety profiles.

-

Bio-conjugation: The carboxylic acid handle can be used to attach the molecule to biomolecules like proteins or peptides, potentially to improve their solubility or to facilitate targeted delivery.[2]

-

Safety Profile of Derivatives: As with any drug candidate series, assessing the safety profile is critical. For instance, a derivative of this class, compound 5B (a piperidinyl-oxy-cyclohexanecarboxylic acid), was evaluated in a 3-strain Ames test for mutagenicity and was found to be negative.[1] Such genotoxicity assays are essential for de-risking a compound series for further clinical development.[1]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: According to the Globally Harmonized System (GHS), it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][11]

-

Safe Handling:

-

Storage:

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[12]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[12]

-

References

-

This compound | CAS#:71995-54-5 | Chemsrc. [Link]

-

A novel process for synthesis of flavor allyl cyclohexoxyacetate and allyl amyl glycolate - ResearchGate. [Link]

-

Williamson Ether Synthesis - Cambridge University Press. [Link]

-

The Williamson Ether Synthesis. [Link]

-

2-cyclohexyloxyethanol - Organic Syntheses Procedure. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

-

Williamson ether synthesis - Wikipedia. [Link]

-

Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

-

Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

-

cyclohexyl acetic acid, 5292-21-7 - The Good Scents Company. [Link]

- Production method of cyclohexyloxy allyl acetate - Google P

- The method of " one kettle way " synthesizing cyclohexane 1 ethoxyacetic acid allyl ester - Google P

-

Acetic acid, cyclohexyl ester - the NIST WebBook. [Link]

-

Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem. [Link]

-

Spectroscopy and chromatography - chemrevise. [Link]

-

MEASUREMENT AND ANALYSIS (AHL) - Questions - An unknown compound, X, of molecular formula, C,HO,, has the following IR and 'H NMR spectra. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

-

Click chemistry in drug development recent trends and application - RJPT. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 71995-54-5 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:71995-54-5 | Chemsrc [chemsrc.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 71995-54-5|this compound| Ambeed [ambeed.com]

- 12. aksci.com [aksci.com]

2-(Cyclohexyloxy)acetic acid CAS number 71995-54-5

An In-depth Technical Guide to 2-(Cyclohexyloxy)acetic acid (CAS 71995-54-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile chemical compound with significant applications in research and industry. It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Profile and Significance

This compound, registered under CAS number 71995-54-5, is an organic compound that integrates a carboxylic acid and an ether functional group.[1] Its molecular structure is distinguished by three key features: a reactive carboxylic acid group, a stable ether linkage, and a non-aromatic, lipophilic cyclohexyl ring.[2] This unique combination makes it a valuable building block in organic synthesis and a molecule of interest for various applications.[2] The interplay between the hydrophilic carboxylic acid and the hydrophobic cyclohexyl moiety governs its solubility and biological interactions.[1]

The strategic value of this compound lies in its versatility. The carboxylic acid group serves as a handle for a wide range of chemical transformations, including esterification and amidation, allowing for the synthesis of diverse derivatives.[2] The cyclohexyl group imparts increased lipophilicity, a crucial property for designing molecules that can interact with biological membranes or dissolve in non-polar solvents.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 71995-54-5 | [2][3][4][5] |

| Molecular Formula | C₈H₁₄O₃ | [3][4][5] |

| Molecular Weight | 158.19 g/mol | [2][4] |

| IUPAC Name | (cyclohexyloxy)acetic acid | [1] |

| Synonyms | Cyclohexoxyacetic acid | [1] |

| Boiling Point | 305.8 °C at 760 mmHg | [6] |

| Density | 1.09 g/cm³ | [6] |

| Solubility | Limited in water (1-5 g/L); soluble in polar organic solvents. | [1] |

| InChI Key | GOLVMRZULJWHGT-UHFFFAOYSA-N | [2][7] |

Established Synthetic Pathways

The synthesis of this compound is primarily achieved through two robust and well-documented methods: Williamson ether synthesis and the catalytic hydrogenation of phenoxyacetic acid.[2]

Williamson Ether Synthesis

This classical method for forming ethers involves a bimolecular nucleophilic substitution (SN2) reaction.[8][9] In this context, an alkoxide ion (sodium cyclohexoxide) acts as the nucleophile, attacking an organohalide (chloroacetic acid).[1][2][9]

The reaction proceeds via a backside attack mechanism, which is most efficient with primary alkyl halides.[8][9][10]

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: In a dry reaction vessel under an inert atmosphere, dissolve cyclohexanol in a suitable anhydrous solvent (e.g., THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol, forming sodium cyclohexoxide.

-

Nucleophilic Substitution: Slowly add a solution of chloroacetic acid or sodium chloroacetate to the alkoxide solution.[1][11]

-

Heat the reaction mixture to reflux and monitor for completion using an appropriate analytical technique (e.g., TLC).[11]

-

Workup and Purification: After cooling, quench the reaction with water and acidify with HCl until the solution is acidic.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via recrystallization or column chromatography.

Catalytic Hydrogenation

An alternative industrial route involves the hydrogenation of phenoxyacetic acid.[2] This method saturates the aromatic ring to form the cyclohexyl ring.

This reaction is carried out under pressure in the presence of a metal catalyst.[12]

Caption: Catalytic Hydrogenation of Phenoxyacetic Acid.

Experimental Protocol: Catalytic Hydrogenation [12]

-

Reactor Setup: Charge a high-pressure autoclave reactor with phenoxyacetic acid, a suitable solvent (e.g., water, acetate, or aqueous sodium hydroxide), and the hydrogenation catalyst (e.g., Raney Nickel or Platinum on carbon).[12]

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 1.0–15 MPa.[12]

-

Heat the mixture to 50–300 °C while stirring vigorously.[12]

-

Maintain the reaction for 3–60 hours until hydrogen uptake ceases.[12]

-

Workup and Purification: Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

-

Acidify the filtrate to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Chemical Reactivity and Key Derivatives

The dual functionality of this compound allows for a range of chemical modifications.

-

Esterification: The carboxylic acid group readily reacts with alcohols in the presence of an acid catalyst to form esters.[1][2] This is a cornerstone reaction for producing derivatives used in the fragrance and materials science industries.[1] A notable example is allyl cyclohexyloxyacetate, a fragrance ingredient with a fruity, pineapple-like aroma.[1][2][13] Methyl cyclohexyloxyacetate is another significant ester derivative.[2][14]

-

Amidation: Reaction with amines, typically after activating the carboxylic acid to an acyl chloride, yields corresponding amide derivatives.[2] This transformation is crucial for building more complex molecules for pharmaceutical research.[2]

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2-(cyclohexyloxy)ethanol.[2][15]

-

Oxidation: The carboxylic acid functional group is in a high oxidation state and is resistant to further oxidation without cleaving C-C bonds.[2] The cyclohexyl ring can be oxidized under harsh conditions, but this is not a common transformation.[2]

Analytical Characterization

Elucidating the structure of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation.[2]

| Nucleus | Chemical Shift (ppm, approx.) | Signal Description | Assignment |

| ¹H NMR | ~11.5 | Singlet, broad | Carboxylic acid proton (-COOH) |

| ~4.1 | Singlet | Methylene protons (-O-CH₂-) | |

| ~3.6 | Multiplet | Methine proton (-O-CH-) | |

| ¹³C NMR | ~176 | Carbonyl carbon (-C=O) | |

| ~77 | Methine carbon (-O-CH-) | ||

| ~68 | Methylene carbon (-O-CH₂-) | ||

| 24-32 | Remaining cyclohexyl carbons |

Data compiled from typical values for similar structures.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[1]

-

O-H Stretch: A very broad and strong absorption band is observed in the 3300–2500 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H group.[1]

-

C-H Stretch: Sharp absorption bands between 2930–2850 cm⁻¹ correspond to the C-H stretching vibrations of the cyclohexyl ring.[1]

-

C=O Stretch: A strong absorption peak for the carbonyl group of the carboxylic acid typically appears around 1700-1725 cm⁻¹.

Applications in Research and Development

The unique structure of this compound makes it a compound of interest across several scientific disciplines.

-

Pharmaceuticals: Research has indicated potential biological activity, including as an anti-inflammatory agent and a modulator of enzymatic reactions.[1] The carboxylic acid's ability to act as a hydrogen bond acceptor is likely critical to its biological interactions.[2]

-

Fragrance Industry: It serves as a key precursor to allyl (cyclohexyloxy)acetate, a valuable fragrance component.[1][16]

-

Agriculture: The compound has been investigated for use in herbicide and plant growth regulator formulations.[1]

-

Bioconjugation Chemistry: The lipophilic cyclohexyl group can be used to modify biomolecules like proteins or peptides, potentially improving their solubility in biological membranes or enabling targeted delivery of therapeutic agents.[1]

Safety and Handling

According to aggregated GHS information, this compound presents several hazards.

-

GHS Classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][17]

-

Handling Precautions: Use only in a well-ventilated area or under a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Avoid breathing dust and prevent contact with skin and eyes.[18]

-

Toxicological Data: The toxicological properties of this compound have not been fully investigated.[18]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

- Benchchem. (n.d.). This compound | 71995-54-5.

- Smolecule. (2023, August 15). Buy this compound | 71995-54-5.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 71995-54-5.

- ResearchGate. (n.d.). A novel process for synthesis of flavor allyl cyclohexoxyacetate and allyl amyl glycolate.

- ECHEMI. (n.d.). 71995-54-5, 2-cyclohexyloxyacetic acid Formula.

- Ambeed.com. (n.d.). 71995-54-5|this compound.

- Oakwood Chemical. (n.d.). CAS 71995-54-5 | 2221-1-0J | MDL MFCD03001653 | this compound.

- Santa Cruz Biotechnology. (n.d.). Cyclohexyloxy-acetic acid | CAS 71995-54-5.

- Chemical Label. (n.d.). chemical label this compound.

- Chemsrc. (2025, August 27). This compound | CAS#:71995-54-5.

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- BuyersGuideChem. (n.d.). Cyclohexyloxyacetic acid 2-propenyl ester | C11H18O3.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- Unknown Source. (n.d.). The Williamson Ether Synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Organic Syntheses. (n.d.). 2-cyclohexyloxyethanol.

- US EPA. (n.d.). Acetic acid, 2-(cyclohexyloxy)-, methyl ester - Substance Details - SRS.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.

- Google Patents. (n.d.). CN101125813A - Method for synthesizing allyl cyclohexoxyacetate.

- Google Patents. (n.d.). CN107915627A - The method of " one kettle way " synthesizing cyclohexane 1 ethoxyacetic acid allyl ester.

- The Fragrance Conservatory. (n.d.). Allyl (cyclohexyloxy)acetate.

Sources

- 1. Buy this compound | 71995-54-5 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. CAS 71995-54-5 | 2221-1-0J | MDL MFCD03001653 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. This compound | CAS#:71995-54-5 | Chemsrc [chemsrc.com]

- 7. 71995-54-5|this compound| Ambeed [ambeed.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN107915627A - The method of " one kettle way " synthesizing cyclohexane 1 ethoxyacetic acid allyl ester - Google Patents [patents.google.com]

- 12. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]

- 13. Cyclohexyloxyacetic acid 2-propenyl ester | C11H18O3 - BuyersGuideChem [buyersguidechem.com]

- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Allyl (cyclohexyloxy)acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 17. chemical-label.com [chemical-label.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-(Cyclohexyloxy)acetic Acid

This guide provides a comprehensive overview of the synthetic routes to 2-(Cyclohexyloxy)acetic acid, a versatile intermediate in the fragrance and pharmaceutical industries.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers detailed experimental protocols, and presents a comparative analysis of the prevalent synthetic methodologies.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₁₄O₃, is a valuable organic compound characterized by a cyclohexyl group linked via an ether bond to an acetic acid moiety.[1] This unique structure, combining a lipophilic cyclohexyl ring with a reactive carboxylic acid function, makes it a strategic building block in organic synthesis.[2] Its primary applications lie in the production of fragrant esters, such as allyl cyclohexyloxyacetate, known for its fruity and pineapple-like aroma, and as a precursor for novel pharmaceutical agents and specialized polymers.[1][2]

The synthesis of this compound has evolved from classical etherification reactions to more advanced catalytic methods, each with distinct advantages and limitations. This guide will explore the most prominent of these synthetic pathways.

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound is predominantly achieved through two robust methods: the Williamson ether synthesis and the catalytic hydrogenation of phenoxyacetic acid derivatives.[2] A third, more specialized method involving an O-H insertion reaction has also been reported.

The Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a widely employed method for preparing ethers.[1][3] This S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[3][4] In the context of this compound synthesis, this translates to the reaction of sodium cyclohexoxide with chloroacetic acid.[1][2]

The reaction proceeds in two conceptual steps: the deprotonation of cyclohexanol to form the more nucleophilic cyclohexoxide, followed by the attack of the cyclohexoxide on the electrophilic carbon of chloroacetic acid.

Diagram 1: Overall Workflow of this compound Synthesis via Williamson Ether Synthesis

Caption: Workflow for the synthesis of this compound.

Catalytic Hydrogenation: An Industrial Preference

For larger-scale industrial production, the catalytic hydrogenation of phenoxyacetic acid or its esters presents an efficient alternative.[2][5] This method avoids the use of corrosive haloacetic acids and can offer high yields and purity. The reaction involves the saturation of the aromatic ring of the phenoxyacetic acid precursor using hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include rhodium, platinum, palladium, or nickel supported on carbon (e.g., Rh/C, Pt/C, Pd/C, Ni/Al₂O₃).[5][6][7] The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency and selectivity.[5][7]

O-H Insertion Reaction: A Novel Alternative

A more recent approach involves the copper-catalyzed O-H insertion reaction of cyclohexanol with ethyl diazoacetate.[8] This method directly yields the ethyl ester of this compound, which can then be hydrolyzed to the desired carboxylic acid. While this method can achieve high yields under mild conditions, the use of diazo compounds, which can be explosive and are costly, may limit its industrial applicability.[6]

Comparative Analysis of Synthetic Routes

| Parameter | Williamson Ether Synthesis | Catalytic Hydrogenation | O-H Insertion Reaction |

| Starting Materials | Cyclohexanol, Chloroacetic Acid, Strong Base | Phenoxyacetic Acid (or its esters), H₂ | Cyclohexanol, Ethyl Diazoacetate |

| Key Reagents | Sodium Hydroxide | Metal Catalyst (Rh, Pt, Pd, Ni) | Copper Catalyst |

| Typical Yields | ~81%[5] | 93-95% (for the ester)[5] | ~83% (for the ester)[8] |

| Reaction Conditions | 90-100°C, atmospheric pressure[9] | 40-280°C, 0.1-18 MPa[5] | Mild conditions[8] |

| Advantages | Well-established, versatile, uses common lab reagents. | High yields, high purity, suitable for large scale. | High yields, mild conditions. |

| Disadvantages | Use of corrosive chloroacetic acid, moderate yields. | Requires high pressure equipment and catalysts. | Use of hazardous and expensive diazo compounds. |

Detailed Experimental Protocol: Williamson Ether Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Williamson ether synthesis, a method well-suited for laboratory-scale preparations.

Materials and Reagents:

-

Cyclohexanol

-

Sodium Hydroxide (NaOH)

-

Chloroacetic Acid (ClCH₂COOH)

-

Hydrochloric Acid (HCl), 6M

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Potassium Carbonate

-

Litmus Paper

Procedure:

-

Alkoxide Formation: In a suitable reaction vessel, dissolve cyclohexanol in an excess of a 30% aqueous sodium hydroxide solution. Gentle warming may be necessary to ensure complete dissolution.[9] This step generates the sodium cyclohexoxide in situ.

-

Nucleophilic Substitution: To the solution of sodium cyclohexoxide, carefully add chloroacetic acid.[9] The reaction mixture is then heated in a water bath at 90-100°C for approximately 30-40 minutes.[9]

-

Quenching and Acidification: After cooling the reaction mixture to room temperature, dilute it with water.[9] Slowly add 6M hydrochloric acid until the solution is acidic, as confirmed by litmus paper turning red.[9] This step protonates the carboxylate to form the final product and neutralizes any excess sodium hydroxide.

-

Extraction: Transfer the acidic solution to a separatory funnel and extract the product with diethyl ether (typically three portions).[9]

-

Washing: Wash the combined ether extracts with water and then with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.[9] Be cautious during the bicarbonate wash as CO₂ evolution can cause pressure buildup.

-

Drying and Isolation: Dry the ether layer over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation.[10] The resulting crude product can be further purified by distillation under reduced pressure or crystallization.

Diagram 2: Mechanism of the Williamson Ether Synthesis

Caption: S(_N)2 mechanism of this compound synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through several methodologies, with the Williamson ether synthesis and catalytic hydrogenation being the most prominent. The choice of synthetic route is contingent upon the desired scale of production, available equipment, and economic considerations. While the Williamson ether synthesis is a reliable and accessible method for laboratory-scale work, catalytic hydrogenation is often favored for industrial applications due to its higher efficiency and yield. The continued exploration of novel catalytic systems may yet unveil even more efficient and sustainable pathways to this valuable chemical intermediate.

References

- Smolecule. (2023, August 15). Buy this compound | 71995-54-5.

- Benchchem. This compound | 71995-54-5.

- Jin, X., Yang, J.-Z., & Jia, W.-M. (n.d.). A novel process for synthesis of flavor allyl cyclohexoxyacetate and allyl amyl glycolate.

- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press.

- University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.

- Google Patents. (n.d.).

- Daignault, R. A., & Eliel, E. L. (n.d.). 2-cyclohexyloxyethanol. Organic Syntheses Procedure.

- Google Patents. (n.d.).

- Perfumer & Flavorist. (n.d.). Preparation of Fragrant Allyl Esters fragrance.

Sources

- 1. Buy this compound | 71995-54-5 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]

- 6. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. researchgate.net [researchgate.net]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Strategic Framework for Elucidating the Mechanism of Action of 2-(Cyclohexyloxy)acetic acid

Abstract

2-(Cyclohexyloxy)acetic acid is a small molecule characterized by a cyclohexyl ring, an ether linkage, and a carboxylic acid moiety.[1][2] While its synthesis and utility as a chemical intermediate are established, its biological mechanism of action remains largely uncharacterized.[1][2] This technical guide presents a comprehensive, multi-tiered research framework designed for drug development professionals and researchers to systematically investigate and determine the molecular mechanism of this compound. The proposed strategy moves from broad phenotypic screening to specific target identification and validation, integrating established biochemical and cell-based assays. This document provides not only the strategic logic behind the experimental choices but also detailed, actionable protocols and data interpretation guidelines, establishing a self-validating system for discovery.

Introduction: The Investigative Challenge

The process of drug discovery and chemical biology hinges on understanding the specific biochemical interactions through which a small molecule exerts its effect.[3][4] For novel or uncharacterized compounds like this compound, a structured approach is paramount.[5] The molecule's structure offers initial clues for hypothesis generation: the carboxylic acid group is a common feature in metabolic enzyme substrates and receptor ligands, while the bulky, lipophilic cyclohexyl group suggests potential interaction with hydrophobic pockets in target proteins.[6][7]

This guide outlines a logical workflow to de-orphanize this compound, transforming it from a molecule of unknown function into a well-characterized chemical probe or potential therapeutic lead.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} /dot Figure 1: A multi-phased workflow for MoA determination.

Tier 1: Broad Biological Characterization

The initial phase aims to answer a fundamental question: does this compound exert any measurable biological effect in a cellular context? This is achieved through broad, target-agnostic screening.

Cell Viability and Cytotoxicity Assessment

Causality: Before investigating a specific mechanism, it is crucial to determine the concentrations at which the compound affects cell health. This establishes a therapeutic or experimental window. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which correlates with viability.[8][9][10]

Experiment: MTT Cell Viability Assay.[8][9][10][11][12]

Protocol:

-

Cell Seeding: Plate a relevant cell line (e.g., HepG2 for metabolic studies, or a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[12]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][11] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[11][12]

-

Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[9]

High-Content Phenotypic Screening (HCS)

Causality: While the MTT assay provides a single metric (viability), HCS provides a multiparametric view of the cell's response.[13][14][15] By using fluorescent dyes to label subcellular compartments (e.g., nucleus, cytoskeleton, mitochondria), automated microscopy and image analysis can reveal subtle morphological changes, providing clues to the compound's mechanism of action.[13][16]

Experiment: Multiparametric HCS Assay.

Protocol:

-

Cell Seeding & Treatment: Seed cells in a 96- or 384-well imaging plate and treat with the compound at non-cytotoxic concentrations determined from the MTT assay.

-

Staining: After incubation, fix the cells and stain with a panel of fluorescent dyes. A typical panel includes Hoechst (nucleus), Phalloidin (actin cytoskeleton), and MitoTracker (mitochondria).

-

Image Acquisition: Use an automated high-content imaging system to capture images from multiple channels for each well.

-

Image Analysis: Employ image analysis software to segment cells and extract quantitative features (e.g., nuclear size, cell shape, mitochondrial integrity). These features create a "phenotypic profile" or fingerprint for the compound.[17]

-

Data Interpretation: Compare the phenotypic profile of this compound to a reference library of compounds with known mechanisms. Similar profiles suggest similar mechanisms of action.[17]

Tier 2: Hypothesis-Driven Target Identification

Based on the compound's structure and any hits from Tier 1 screening, we can now pursue specific, hypothesis-driven lines of inquiry.

Hypothesis A: Interference with Fatty Acid Metabolism

Causality: The compound's structure, a carboxylic acid with a lipophilic tail, resembles a fatty acid. This suggests it could be a competitive inhibitor or substrate for enzymes involved in fatty acid metabolism, such as Fatty Acid Synthase (FASN).[18] FASN is a key enzyme in de novo lipogenesis and is a validated target in oncology.[18][19]

Experiment: FASN Inhibition Assay.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, DTT, EDTA, NADPH, acetyl-CoA, and malonyl-CoA.[19]

-

Enzyme & Inhibitor: Add purified FASN enzyme or cell lysate containing FASN to the reaction mixture. For the test condition, pre-incubate the enzyme with various concentrations of this compound.

-

Initiate Reaction: Start the reaction by adding the final substrate (e.g., malonyl-CoA).

-

Monitor Activity: Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH by FASN.[19] A reduced rate of NADPH consumption in the presence of the compound indicates inhibition.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothesis B: Modulation of Nuclear Receptors

Causality: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that act as ligand-activated transcription factors.[20][21] They are master regulators of lipid metabolism and are activated by fatty acids and their derivatives. The structure of this compound makes it a plausible candidate ligand for PPARs.

Experiment: PPARα Luciferase Reporter Gene Assay.[20][22]

Protocol:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing a chimeric receptor (the ligand-binding domain of PPARα fused to the DNA-binding domain of GAL4) and a second reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).[22] A Renilla luciferase plasmid is often co-transfected for normalization.

-

Cell Plating & Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, treat the cells with a serial dilution of this compound. Include a known PPARα agonist (e.g., GW7647) as a positive control.[23]

-

Incubation: Incubate for 24 hours to allow for ligand binding, receptor activation, and expression of the luciferase reporter gene.

-

Lysis & Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.[20]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla activity. Calculate the fold induction of luciferase activity relative to the vehicle control and plot a dose-response curve to determine the EC50 value.[20]

dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];

} /dot Figure 2: A hypothetical PPARα activation pathway.

Data Summary and Interpretation

All quantitative data should be meticulously recorded and summarized for clear interpretation and comparison.

Table 1: Summary of Hypothetical Assay Results

| Assay Type | Endpoint | Parameter | Hypothetical Value | Interpretation |

| MTT Viability | Cell Viability | CC50 | > 100 µM | Low cytotoxicity, wide experimental window. |

| FASN Inhibition | Enzyme Activity | IC50 | 15 µM | Moderate, specific inhibition of FASN. |

| PPARα Reporter | Gene Expression | EC50 | 5 µM | Potent activation of the PPARα pathway. |

Conclusion and Next Steps

This technical guide proposes a systematic, tiered approach to elucidate the mechanism of action for this compound. By progressing from broad phenotypic analysis to specific, hypothesis-driven biochemical and cell-based assays, researchers can efficiently identify and validate its molecular target(s). Positive results from these assays would warrant further investigation, including orthogonal target validation methods (e.g., thermal shift assays, proteomics), analysis of downstream target gene expression, and eventual testing in more complex in vivo models.[4][24][25] This framework provides a robust and scientifically rigorous pathway for characterizing novel small molecules in drug discovery.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche.[Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.[Link]

-

MTT (Assay protocol). Protocols.io.[Link]

-

Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.[Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH).[Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. National Institutes of Health (NIH).[Link]

-

High-content screening. Wikipedia.[Link]

-

A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. National Institutes of Health (NIH).[Link]

-

Image analysis methods in high-content screening for phenotypic drug discovery. National Institutes of Health (NIH).[Link]

-

Human Peroxisome Proliferator-Activated Receptor Assays PANEL. INDIGO Biosciences.[Link]

-

Characterization of Fatty Acid Synthase Activity Using Scintillation Proximity. ResearchGate.[Link]

-

High Content Screening. Creative Biolabs.[Link]

-

Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells. National Institutes of Health (NIH).[Link]

-

High-content screening in drug discovery: A brief guide. Alithea Genomics.[Link]

-

Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications.[Link]

-

How can I assess the activity of the nuclear receptor PPAR gamma? ResearchGate.[Link]

-

Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. National Institutes of Health (NIH).[Link]

-

Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech.[Link]

-

An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma. National Institutes of Health (NIH).[Link]

-

Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 71995-54-5 [smolecule.com]

- 3. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]

- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 6. mdpi.com [mdpi.com]

- 7. Buy 2-(1-Cyclopropylcyclohexyl)acetic acid (EVT-15392225) [evitachem.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. High-content screening - Wikipedia [en.wikipedia.org]

- 14. Image analysis methods in high-content screening for phenotypic drug discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 15. alitheagenomics.com [alitheagenomics.com]

- 16. High Content Screening - Creative Biolabs [creative-biolabs.com]

- 17. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [PDF] Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery | Semantic Scholar [semanticscholar.org]

The Solubility Profile of 2-(Cyclohexyloxy)acetic Acid: A Methodical Approach for Researchers

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. 2-(Cyclohexyloxy)acetic acid, with its amalgam of nonpolar and polar functional groups, presents a compelling case study in solubility behavior. This technical guide provides a comprehensive framework for researchers to systematically determine and interpret the solubility of this compound across a spectrum of relevant laboratory solvents. Moving beyond a mere data sheet, this document outlines the theoretical underpinnings of its solubility based on molecular structure, presents a robust, field-proven experimental protocol for equilibrium solubility determination, and offers insights into the practical application of the resulting data.

Introduction: Why Solubility is a Critical Quality Attribute

This compound is a carboxylic acid derivative featuring a bulky, nonpolar cyclohexyl ring connected via a flexible ether linkage to a polar acetic acid moiety. This unique amphiphilic structure makes it a valuable building block in areas such as specialty polymers, agrochemicals, and, most notably, as a potential scaffold in medicinal chemistry. However, its utility is fundamentally governed by its solubility.

In drug development, poor aqueous solubility can terminate the progression of an otherwise promising drug candidate due to low bioavailability and challenging formulation. In process chemistry, selecting an appropriate solvent is critical for controlling reaction rates, ensuring product purity, and developing efficient crystallization and purification procedures. Therefore, a quantitative understanding of a compound's solubility is not an academic exercise but a critical-path activity in research and development. This guide provides the necessary theoretical and practical tools to establish a comprehensive solubility profile for this compound.

Theoretical Solubility Profile and Molecular Structure Analysis

A molecule's solubility is dictated by the principle of "like dissolves like," which is governed by the interplay of its functional groups and the physicochemical properties of the solvent. The structure of this compound offers distinct regions that contribute to its overall solubility profile.

-

The Carboxylic Acid Group (-COOH): This is the primary polar, hydrophilic center. It can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens). In aqueous or protic solvents, this group is the main driver of solubility. Furthermore, its acidic nature (with an estimated pKa in the range of 3-5) means its ionization state is pH-dependent. In basic conditions (pH > pKa), it deprotonates to the highly polar carboxylate anion (-COO⁻), drastically increasing aqueous solubility.

-

The Ether Linkage (-O-): The ether oxygen introduces a polar, hydrogen bond acceptor site, contributing moderately to solubility in polar solvents.

-

The Cyclohexyl Ring (C₆H₁₁-): This is a large, nonpolar, and lipophilic group. It creates steric bulk and contributes significant van der Waals forces. This region will dominate interactions with nonpolar, aprotic solvents and will be the primary barrier to high solubility in water.

This structural dichotomy suggests that this compound will exhibit limited solubility in highly polar solvents like water and in purely nonpolar solvents like hexane, but will likely show preferential solubility in solvents of intermediate polarity or those with both hydrogen-bonding capabilities and significant nonpolar character, such as alcohols.

Caption: Molecular structure analysis of this compound.

Rationale for Solvent Selection

To build a comprehensive profile, a diverse set of solvents should be selected, representing different classes based on polarity, proticity, and hydrogen bonding capability. This allows for a thorough probing of the solute-solvent interactions.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Polar Protic | Water, Ethanol, Methanol | These solvents can engage in hydrogen bonding with the carboxylic acid and ether groups. Water provides a baseline for aqueous solubility, critical for pharmaceutical applications. Alcohols probe the balance between polar and nonpolar interactions. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | These solvents are polar and can act as hydrogen bond acceptors but lack a donor proton. They are excellent for dissolving a wide range of organic compounds and are common in synthesis and analysis. |

| Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | These solvents will primarily interact with the nonpolar cyclohexyl ring. Solubility in these will be a measure of the compound's lipophilicity. DCM, while having a dipole, is often grouped here and is a very common process solvent. |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method. This method ensures that the solvent is fully saturated with the solute, providing a definitive value under specified conditions (e.g., temperature).

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Solute: this compound (solid, >98% purity)

-

Solvents: HPLC-grade solvents as selected in Section 3.0

-

Equipment:

-

Analytical balance (4-decimal places)

-

Glass vials (e.g., 4 mL or 20 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes (1-5 mL)

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility, e.g., PTFE or PVDF)

-

Volumetric flasks and pipettes for dilutions

-

Autosampler vials for HPLC analysis

-

Calibrated HPLC-UV system

-

Procedure

-

Preparation: Add an excess of solid this compound to a pre-weighed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the test solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150-200 rpm). The system should be allowed to equilibrate for at least 24 hours. For compounds that may form stable hydrates or solvates, a 48-72 hour period is recommended to ensure true equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for 1-2 hours to let the excess solid settle. This step is crucial to prevent clogging the filter.

-

Sampling and Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a syringe filter and discard the first ~0.2 mL to saturate the filter membrane and avoid adsorption effects. Collect the clear filtrate into a clean, pre-weighed vial.

-

Dilution: Accurately weigh the collected filtrate. Based on an estimated solubility, perform a precise gravimetric or volumetric dilution with the mobile phase to bring the concentration into the linear range of the analytical method.

Analytical Method: HPLC-UV

A reverse-phase HPLC method with UV detection is ideal for quantifying this compound due to the presence of the carboxylic acid chromophore.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acidified water (e.g., 0.1% formic or phosphoric acid) and a polar organic solvent like acetonitrile or methanol. The acid in the mobile phase ensures the carboxylic acid is fully protonated for consistent peak shape and retention.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by scanning a standard solution of the compound to find the UV absorbance maximum (λ-max), likely in the 210-220 nm range.

-

Calibration: Prepare a multi-point calibration curve (minimum 5 points) from a stock solution of this compound of known concentration. The curve must demonstrate linearity with a correlation coefficient (r²) > 0.999.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Data Calculation

-

Determine the concentration of the diluted sample (C_diluted) in mg/mL from the HPLC calibration curve.

-

Calculate the concentration of the original, undiluted filtrate (C_filtrate) by applying the dilution factor.

-

C_filtrate = C_diluted × Dilution Factor

-

-

The solubility is the concentration of the filtrate, typically reported in mg/mL or µg/mL.

Data Presentation and Interpretation

Results should be tabulated clearly, specifying the temperature at which the measurements were conducted.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Observations |

|---|---|---|---|

| Water | Polar Protic | [Experimental Value] | e.g., Low solubility |

| Ethanol | Polar Protic | [Experimental Value] | e.g., High solubility |

| Methanol | Polar Protic | [Experimental Value] | e.g., High solubility |

| Acetone | Polar Aprotic | [Experimental Value] | e.g., Freely soluble |

| Acetonitrile | Polar Aprotic | [Experimental Value] | e.g., Soluble |

| DMSO | Polar Aprotic | [Experimental Value] | e.g., Very soluble |

| THF | Polar Aprotic | [Experimental Value] | e.g., Very soluble |

| Toluene | Nonpolar | [Experimental Value] | e.g., Sparingly soluble |

| Hexane | Nonpolar | [Experimental Value] | e.g., Practically insoluble |

| Dichloromethane | Nonpolar | [Experimental Value] | e.g., Soluble |

Interpretation for Development:

-

High Aqueous Solubility (>1 mg/mL): Favorable for developing oral or intravenous formulations.

-

Low Aqueous Solubility (<0.1 mg/mL): Suggests potential bioavailability challenges. May require formulation strategies like salt formation (by reacting with a base), co-solvents, or amorphous solid dispersions.

-

High Solubility in Ethanol/Methanol: Useful for stock solution preparation and some liquid formulations.

-

High Solubility in DCM/Toluene: Indicates good solvents for organic synthesis, extraction, and purification via normal-phase chromatography.

-

High Solubility in THF/Acetone: These are versatile solvents for both reaction chemistry and analytical sample preparation.

Conclusion

A thorough understanding of the solubility of this compound is essential for its effective application in any scientific discipline. By combining a theoretical analysis of its molecular structure with a systematic and robust experimental method like the shake-flask protocol, researchers can generate a reliable and comprehensive solubility profile. This data-driven approach enables informed decisions in solvent selection for chemical synthesis, purification, and, critically, the formulation of new chemical entities in the drug discovery pipeline, thereby minimizing downstream risks and accelerating the pace of development.

References

-

Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

-

Title: The Henderson-Hasselbalch Equation: Its History and Limitations Source: Journal of Chemical Education URL: [Link]

-

Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

- Source: In "Solubility in Pharmaceutical Chemistry" by Avdeef, A.

Unveiling the Solid-State Architecture of 2-(Cyclohexyloxy)acetic Acid: A Technical Guide to Crystal Structure Determination and Analysis

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-(Cyclohexyloxy)acetic acid. While a definitive crystal structure for this compound is not yet publicly available in crystallographic databases, this document outlines a robust methodology for its elucidation. We delve into the strategic considerations for crystal growth, the procedural intricacies of single-crystal X-ray diffraction (SCXRD), and a predictive analysis of the anticipated molecular conformation and intermolecular interactions. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science, offering a roadmap to understanding the solid-state properties of this versatile synthetic building block.

Introduction: The Significance of Crystalline Architecture

This compound is a bifunctional organic molecule featuring a flexible cyclohexyl ring linked via an ether bond to an acetic acid moiety. This unique combination of a lipophilic group and a hydrogen-bond donor-acceptor group makes it a valuable intermediate in the synthesis of pharmaceuticals and other functional materials.[1] The solid-state arrangement of molecules, or crystal structure, governs critical physicochemical properties such as solubility, melting point, stability, and bioavailability. Therefore, a definitive understanding of the crystal structure of this compound is paramount for its effective utilization in drug development and materials engineering.

This guide will provide a projected workflow for elucidating this currently undetermined structure, drawing parallels with the known crystal structures of analogous compounds and foundational principles of crystallography.

Experimental Workflow: From Powder to Single Crystal

The journey to unveiling a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging yet critical step in the process.

Crystal Growth Strategies for this compound

The presence of both a nonpolar cyclohexyl group and a polar carboxylic acid suggests that a variety of solvent systems could be effective for crystallization. The key is to achieve a state of slow supersaturation, allowing for the ordered arrangement of molecules into a crystalline lattice.[1][2]

Recommended Crystallization Techniques:

-

Slow Evaporation: This is a straightforward and often successful method.[3][4]

-

Protocol:

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate). The choice of solvent is critical and may require screening.[3]

-

Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

-

Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few pinholes.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

-

-

Vapor Diffusion: This technique is particularly effective for small quantities of material and allows for fine control over the rate of crystallization.[2][4]

-

Protocol:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is readily soluble (e.g., methanol or chloroform).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., diethyl ether or pentane).

-

The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

-

-

Slow Cooling: This method is suitable for compounds that exhibit a significant change in solubility with temperature.

-

Protocol:

-

Prepare a saturated solution of the compound at an elevated temperature.

-

Slowly cool the solution in a controlled manner (e.g., in a dewar or a programmable cooling bath).

-

-

The experimental workflow for crystal growth is depicted in the following diagram:

Caption: A flowchart of the experimental workflow for growing single crystals of this compound.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Solution

Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer to determine the three-dimensional arrangement of atoms.[5][6][7]

Step-by-Step SCXRD Protocol:

-

Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal.

-

Data Integration and Scaling: The intensities of the diffraction spots are measured and corrected for various experimental factors.

-

Structure Solution: The integrated data is used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The initial model of the structure is refined against the experimental data to improve the atomic positions and other parameters, resulting in a final, accurate crystal structure.

Predicted Structural Features and Intermolecular Interactions

In the absence of experimental data for this compound, we can predict its likely solid-state conformation and packing by examining the crystal structures of related molecules, such as phenoxyacetic acid and other carboxylic acids.[8][9][10]

Molecular Conformation

The molecule possesses considerable conformational flexibility around the C-O-C ether linkage and the C-C single bond of the acetic acid moiety. The cyclohexyl ring is expected to adopt a stable chair conformation. The overall conformation will likely be a balance between minimizing steric hindrance and optimizing intermolecular interactions.

Supramolecular Synthons and Hydrogen Bonding

The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids almost invariably form hydrogen-bonded dimers or catemers (chains).[11][12] The most common hydrogen bonding motif for carboxylic acids is the R²₂(8) ring, where two molecules form a cyclic dimer through two O-H···O hydrogen bonds.[13][14]

Given the structure of this compound, the formation of the classic carboxylic acid dimer is highly probable. This would result in a centrosymmetric pair of molecules linked by strong hydrogen bonds.

The predicted hydrogen bonding interaction is illustrated below:

Caption: A diagram illustrating the probable R²₂(8) hydrogen-bonded dimer of this compound.

Data Presentation and Interpretation

Upon successful structure determination, the crystallographic data should be presented in a standardized format.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₈H₁₄O₃ |

| Formula weight | 158.19 g/mol |

| Crystal system | Monoclinic (predicted) |

| Space group | P2₁/c (predicted) |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 |

| β (°) | To be determined |

| γ (°) | 90 |

| Volume (ų) | To be determined |

| Z | 4 (predicted) |

| Calculated density (g/cm³) | To be determined |

| R-factor (%) | To be determined |

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically grounded approach to determining the crystal structure of this compound. By employing established techniques for crystal growth and single-crystal X-ray diffraction, researchers can elucidate the precise three-dimensional arrangement of this molecule. The predicted prevalence of strong hydrogen-bonded dimers provides a starting point for understanding the supramolecular chemistry of this compound. The successful determination of this crystal structure will provide invaluable insights for its application in drug design and materials science, enabling a more rational approach to the development of new chemical entities with tailored solid-state properties. Further studies could involve co-crystallization experiments to explore and modify these properties.[14]

References

-

Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information.

-

Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, University of South Carolina.

-

Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. MDPI.

-

Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry.

-

How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester.

-

Crystal Growing Tips. The Center for Xray Crystallography, University of Florida.

-

Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Semantic Scholar.

-

The Role of Hydrogen Bonding in Co-crystals. Royal Society of Chemistry.

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure.

-

Analysis of Hydrogen Bonds in Crystals. MDPI.

-

Hydrogen-bond pattern in the crystals of (2a). The carboxyl groups of anions and the water molecules form a C4 chain. ResearchGate.

-

What Is Small Molecule Crystal Structure Analysis?. Rigaku.

-

Small molecule crystallography. Excillum.

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications.

-

Phenoxyacetic acid. Wikipedia.

-

Phenoxyacetic acid | CAS 122-59-8. Santa Cruz Biotechnology.

-

Acetic acid, phenoxy-. NIST WebBook.

-

Showing metabocard for Phenoxyacetic acid (HMDB0031609). Human Metabolome Database.

-

Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments.

-

Phenoxyacetic Acid | C8H8O3. PubChem.

-

Crystal Structures of a Series of Hydroxamic Acids. MDPI.

-